molecular formula C4H4ClNOS B196307 5-Chloro-2-methyl-4-isothiazolin-3-one CAS No. 26172-55-4

5-Chloro-2-methyl-4-isothiazolin-3-one

Cat. No. B196307
Key on ui cas rn: 26172-55-4
M. Wt: 149.60 g/mol
InChI Key: DHNRXBZYEKSXIM-UHFFFAOYSA-N
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Patent
US06159999

Procedure details

A chemical containing 14 weight % of a mixture of 5-chloro-2-methyl-4-isothiazoline-3-one (C1-MIT) and 2-methyl-4-isothiazoline-3-one (MIT) together with ethyleneglycol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][N:5]([CH3:7])[C:4](=[O:8])[CH:3]=1.CN1C(=O)C=CS1>C(O)CO>[CH3:7][N:5]1[S:6][CH:2]=[CH:3][C:4]1=[O:8].[CH3:7][N:5]1[S:6][C:2]([Cl:1])=[CH:3][C:4]1=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(N(S1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1SC=CC1=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A chemical containing

Outcomes

Product
Name
Type
Smiles
CN1C(=O)C=CS1.CN1C(=O)C=C(S1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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